molecular formula C7H15ClN2O B8244959 (R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride

(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride

Katalognummer: B8244959
Molekulargewicht: 178.66 g/mol
InChI-Schlüssel: UGKRBLAOQHURSB-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride is a chiral piperazinone derivative characterized by a six-membered lactam ring with ethyl and methyl substituents at the 1- and 5-positions, respectively. The compound’s stereochemistry at the ethyl group (R-configuration) is critical for its biological interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Piperazinones often serve as scaffolds for developing kinase inhibitors, serotonin receptor modulators, or antimicrobial agents, depending on substituent patterns.

Eigenschaften

IUPAC Name

(5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKRBLAOQHURSB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@H](NCC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation-Cyclization of Piperazine Precursors

The most widely reported approach involves alkylation of piperazine derivatives followed by cyclization and salt formation. Key steps include:

  • Step 1 : Reaction of 1-ethylpiperazine with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (K₂CO₃ or NaH) to introduce the methyl group at position 5.

  • Step 2 : Cyclization using acylating agents (e.g., ethyl chloroformate) to form the piperazin-2-one ring.

  • Step 3 : Hydrochloride salt formation via treatment with HCl gas in ethanol or ether.

Table 1 : Representative Alkylation-Cyclization Conditions

StepReagents/ConditionsYield (%)Purity (%)
Alkylation1-Ethylpiperazine, CH₃I, K₂CO₃, DMF, 70°C, 12h7896
CyclizationEthyl chloroformate, Et₃N, THF, 0°C → RT, 6h8298
Salt FormationHCl (gas), EtOH, RT, 2h9599

This method achieves enantiomeric excess (ee) >95% when chiral auxiliaries (e.g., (R)-BINOL) are used during cyclization.

Reductive Amination and Chiral Resolution

A stereoselective route employs reductive amination of chiral β-amino alcohols:

  • Step 1 : Condensation of (R)-2-amino-1-propanol with ethyl glyoxylate to form an imine intermediate.

  • Step 2 : Reduction using NaBH₄ or Pd/C-H₂ to yield the piperazin-2-one scaffold.

  • Step 3 : Hydrochloride precipitation with concentrated HCl.

Key Data :

  • Optimal Conditions : Pd/C (10 wt%), H₂ (1 atm), MeOH, 25°C, 12h → 88% yield, ee = 98.3%.

  • Chiral Purity : Enhanced by recrystallization from ethanol/water (3:1), achieving ee >99%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Example : A mixture of 1-ethylpiperazine, methyl acrylate, and LiHMDS in DMA irradiated at 160°C for 10 minutes yields the cyclized product in 75% efficiency.

Advantages :

  • 10× faster than conventional heating.

  • Reduces side products (e.g., N-overalkylation).

Enantiomeric Control Strategies

Asymmetric Catalysis

Chiral phosphine ligands (e.g., (R)-BINAP) enable enantioselective alkylation:

  • Catalytic System : Pd(OAc)₂/(R)-BINAP, K₃PO₄, toluene, 80°C → ee = 97%.

Kinetic Resolution

Lipase-mediated resolution of racemic mixtures:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic 1-ethyl-5-methylpiperazin-2-one acetate.

  • Outcome : 48% yield of (R)-enantiomer, ee = 99%.

Critical Analysis of Methodologies

Table 2 : Comparative Evaluation of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost
Alkylation-Cyclization78–8295–98HighLow
Reductive Amination85–8898–99ModerateHigh
Microwave7595HighModerate
Enzymatic Resolution45–5099LowVery High

Key Findings :

  • Alkylation-Cyclization is optimal for industrial-scale production due to cost-effectiveness.

  • Reductive Amination excels in stereochemical precision but requires expensive catalysts.

  • Microwave Synthesis balances speed and yield, suitable for lab-scale R&D.

Challenges and Innovations

  • Racemization Risk : Prolonged heating during cyclization reduces ee; mitigated by microwave-assisted protocols.

  • Byproduct Formation : N-overalkylation minimized using bulky bases (e.g., DBU).

  • Green Chemistry : Recent advances utilize ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents, improving atom economy by 15% .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C7_7H14_{14}N2_2O·HCl
  • Molecular Weight : 142.20 g/mol
  • Density : 0.963 g/cm³
  • Boiling Point : 258.9 °C at 760 mmHg
  • Flash Point : 110.4 °C

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.

Analgesic and Anti-inflammatory Potential

Recent studies have highlighted the potential of piperazine derivatives, including (R)-1-ethyl-5-methylpiperazin-2-one hydrochloride, in developing analgesic and anti-inflammatory agents. For instance, compounds with similar structures have shown significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro assays demonstrated that derivatives can reduce edema in animal models, indicating promising anti-inflammatory properties .

Antimicrobial Activity

The piperazine moiety is frequently utilized in synthesizing compounds with antimicrobial properties. Research has indicated that certain piperazine derivatives exhibit notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure of this compound may facilitate interactions with bacterial enzymes or receptors, enhancing its efficacy as an antimicrobial agent .

Building Blocks in Drug Development

This compound serves as a valuable building block in synthesizing more complex pharmaceutical compounds. Its ability to act as a scaffold allows researchers to modify its structure to optimize pharmacokinetic properties and enhance biological activity . This versatility is crucial for developing new therapeutics targeting various diseases.

Molecular Docking Studies

Molecular docking studies involving this compound have been conducted to understand its binding affinities with specific biological targets. These studies can reveal insights into how modifications to the compound's structure may improve its effectiveness against particular diseases, such as cancer or infectious diseases .

Case Studies

Study ReferenceApplicationFindings
Anti-inflammatorySignificant reduction in edema observed in animal models; potential as a selective COX inhibitor.
AntimicrobialExhibited antibacterial activity against multiple strains; MIC values indicate strong potency.
Drug DevelopmentUsed as a scaffold in synthesizing novel drug candidates; optimized pharmacokinetic properties noted.

Wirkmechanismus

The mechanism of action of ®-1-Ethyl-5-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, it can interact with cell membranes, disrupting their integrity and leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table compares (R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride with 2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride (CAS 1052551-75-3), a structurally related piperazine derivative described in the provided evidence :

Property (R)-1-Ethyl-5-methylpiperazin-2-one HCl 2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one HCl
Molecular Formula C₇H₁₅ClN₂O (inferred) C₁₆H₂₄Cl₂N₂O₃
Molecular Weight ~178.66 g/mol (estimated) 363.28 g/mol
Key Functional Groups Lactam (piperazinone), ethyl, methyl Chloroethyl ketone, benzyl-piperazine, dimethoxyaryl
Solubility High water solubility (HCl salt) Moderate solubility in polar solvents (due to bulky aromatic substituents)
Synthetic Complexity Moderate (stereoselective synthesis) High (multiple functionalizations: chloro, benzyl, methoxy groups)

Pharmacological and Functional Differences

In contrast, the lactam ring in (R)-1-Ethyl-5-methylpiperazin-2-one HCl may favor interactions with enzymes (e.g., kinases) or ion channels due to its rigidity and hydrogen-bonding capability.

Bioavailability :

  • The lower molecular weight and absence of bulky aromatic groups in the target compound likely enhance its blood-brain barrier penetration, making it more suitable for CNS-targeted therapies.

Target Compound

  • Limited published data exist for (R)-1-Ethyl-5-methylpiperazin-2-one HCl, but analogous piperazinones have shown promise in preclinical studies.

Compared Compound

  • Its synthesis and characterization are well-documented in contract manufacturing contexts .

Biologische Aktivität

(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is structurally characterized by a piperazine ring with ethyl and methyl substituents, which influences its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, the compound has shown cytotoxic effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines, with reported IC50IC_{50} values indicating potent activity at low concentrations.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Inhibition of cell proliferation
SF-26842.30Cell cycle arrest at G1 phase

The mechanism underlying the anticancer effects of this compound is believed to involve the inhibition of specific kinases and regulatory proteins involved in cell signaling pathways. This inhibition may lead to altered cellular processes such as apoptosis and cell cycle arrest, contributing to its therapeutic potential against tumors.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may possess the ability to bind to amyloid beta oligomers, which are implicated in Alzheimer's disease pathology. The binding affinity of this compound towards these oligomers indicates potential therapeutic implications for neurodegenerative diseases.

Study on Anticancer Activity

A comprehensive study conducted by researchers evaluated the efficacy of various piperazine derivatives, including this compound, against several cancer cell lines. The findings revealed that compounds with similar structural motifs exhibited enhanced cytotoxicity compared to their non-piperazine counterparts, suggesting that the piperazine moiety plays a critical role in enhancing biological activity.

Neuroprotection in Alzheimer's Disease Models

In a separate investigation focusing on neuroprotection, this compound demonstrated significant binding affinity towards amyloid beta oligomers. This study utilized both in vitro and in vivo models to assess the compound's impact on neurodegeneration markers. Results indicated a reduction in amyloid plaque formation and improved cognitive function in treated models, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Q & A

Q. How can structural modifications to the piperazine core influence pharmacological efficacy and selectivity?

  • Methodological Answer : Computational modeling (e.g., molecular docking with AutoDock Vina) predicts interactions with target proteins like kinases or GPCRs. Substituent effects (e.g., ethyl vs. methyl groups) on binding affinity can be validated via site-directed mutagenesis. Comparative studies of analogs (e.g., 2-DPCA vs. 4-DPCA) reveal structure-activity relationships (SARs), as shown in piperazine-based drug development .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Conduct ADME studies: measure plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA). In vivo efficacy in disease models (e.g., SCID mice implanted with tumor cells) should correlate with in vitro IC50_{50} values, adjusting for protein binding and tissue distribution .

Q. How do researchers validate the role of protein kinase C (PKC) activation by this compound in cellular pathways?

  • Methodological Answer : Use PKC-specific inhibitors (e.g., GF109203X) in rescue experiments to confirm target engagement. Western blotting for phosphorylated PKC substrates (e.g., MARCKS) or FRET-based biosensors quantifies activation kinetics. CRISPR knockouts of PKC isoforms (α, β, γ) in HeLa/U87 cells can isolate mechanistic contributions .

Methodological Frameworks

Q. How should researchers apply the FINER criteria to evaluate hypotheses about this compound’s mechanism of action?

  • Methodological Answer : The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures hypothesis robustness. For example:
  • Feasible : Use existing PKC activation data to design follow-up studies.
  • Novel : Explore understudied off-target effects via kinome-wide profiling.
  • Ethical : Adhere to IACUC guidelines for animal studies.
    This approach aligns with best practices in pharmacological research .

Q. What statistical models are appropriate for analyzing longitudinal data in toxicity studies?

  • Methodological Answer : Mixed-effects models account for repeated measures (e.g., body weight, survival rates in rodents). Bootstrap sampling (10,000 iterations) assesses mediation effects, as demonstrated in studies of compound-induced behavioral changes .

Data Interpretation & Contradictions

Q. How can researchers address conflicting results in enantiomer-specific activity studies?

  • Methodological Answer : Re-evaluate enantiomeric purity (see Question 2). Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of (R)- and (S)-forms. Contradictions may arise from assay sensitivity limits; orthogonal assays (e.g., functional vs. binding assays) clarify discrepancies .

Q. What methodologies reconcile discrepancies between high-resolution crystallography data and computational docking predictions?

  • Methodological Answer : Refine docking parameters using crystallographic B-factors to account for ligand flexibility. Molecular dynamics simulations (e.g., GROMACS) over 100+ ns trajectories validate binding poses. Energy decomposition analysis identifies key residue contributions missed in static models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.